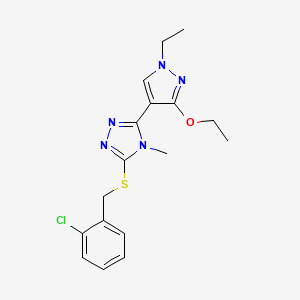
3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H20ClN5OS and its molecular weight is 377.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a complex organic compound notable for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure
The compound features a unique structure comprising:
- A triazole ring which is known for its pharmacological significance.
- A pyrazole moiety that contributes to various biological activities.
- A thioether linkage which enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrazole rings exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacteria and fungi. The specific compound has demonstrated effectiveness against several strains of pathogenic bacteria in vitro, suggesting potential as an antimicrobial agent .
Antioxidant Activity
Antioxidant assays have revealed that compounds similar to this compound possess considerable radical scavenging capabilities. In studies utilizing the DPPH method, certain derivatives exhibited high antioxidant activity, indicating their potential role in mitigating oxidative stress-related diseases .
Enzyme Inhibition
The compound is also being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it can effectively inhibit enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes. This inhibition could position the compound as a candidate for anti-inflammatory therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : The triazole ring can interact with enzyme active sites, blocking substrate access and inhibiting enzymatic activity.
- Receptor Modulation : The compound may bind to cellular receptors, influencing signal transduction pathways and altering cellular responses.
- Radical Scavenging : Its structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- A study conducted on a series of triazole derivatives revealed significant anti-inflammatory effects in animal models when administered at specific dosages .
- Another investigation into pyrazole-based compounds demonstrated their potential as anti-cancer agents through apoptosis induction in cancer cell lines .
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5OS/c1-4-23-10-13(16(21-23)24-5-2)15-19-20-17(22(15)3)25-11-12-8-6-7-9-14(12)18/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTKSYXROCOYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














